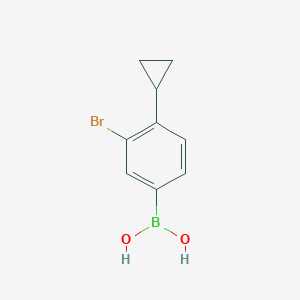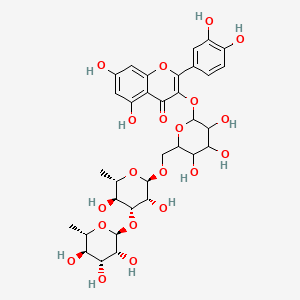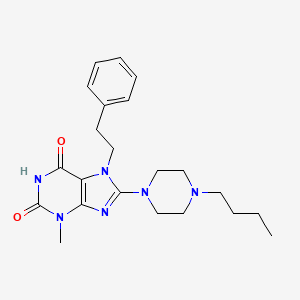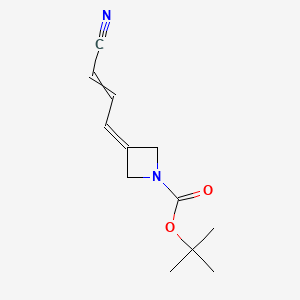![molecular formula C17H18N4O2S B14086501 N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a pyridine ring, and various functional groups such as diethyl, methyl, and carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: The diethyl, methyl, and carboxamide groups are introduced through various organic reactions, such as alkylation, acylation, and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide: Similar structure but lacks the methyl group.
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
Uniqueness
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C17H18N4O2S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N,N-diethyl-5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H18N4O2S/c1-4-21(5-2)17(23)13-10(3)12-15(22)19-14(20-16(12)24-13)11-6-8-18-9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20,22) |
InChI-Schlüssel |
IJRNDDBZHWMKIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid](/img/structure/B14086419.png)
![9,9'-Spirobi[fluorene]-2-carbaldehyde](/img/structure/B14086426.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)






![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)

![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
